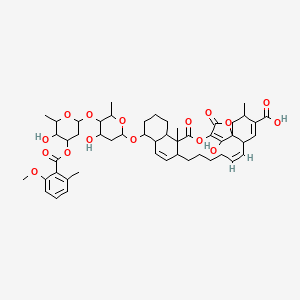
T-Bubrettphos PD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Bubrettphos PD, also known as tert-BuBrettPhos-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. It is known for its air, moisture, and thermal stability, and its high solubility in a wide range of common organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-Bubrettphos PD involves several key steps:
Starting Material: The synthesis begins with the preparation of 2-(di-tert-butylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl.
Formation of Methanesulfonate: This intermediate is then reacted with methanesulfonic acid to form the methanesulfonate ester.
Coupling with Aminobiphenyl: The methanesulfonate ester is subsequently coupled with 2’-amino-1,1’-biphenyl to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
T-Bubrettphos PD is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, amino acid esters, and benzaldoxime. The reactions typically occur under mild conditions with minimal racemization of the amino acid ester .
Major Products
The major products formed from these reactions include phenols, aryl triflates, and various substituted aromatic compounds .
Applications De Recherche Scientifique
T-Bubrettphos PD has a wide range of applications in scientific research:
- Chemistry : It is used as a precatalyst for the N-arylation of amino acid esters and the conversion of aryl halides to phenols .
- Biology : Its ability to form stable bonds makes it useful in the synthesis of biologically active molecules.
- Medicine : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Its stability and efficiency make it valuable in the production of fine chemicals and agrochemicals .
Mécanisme D'action
T-Bubrettphos PD functions as a precatalyst in cross-coupling reactions. The mechanism involves the formation of an active palladium species that facilitates the coupling of various substrates. The bulky tert-butyl groups and the phosphine ligand play a crucial role in stabilizing the palladium center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- BrettPhos
- tBuXPhos
- AdCyBrettPhos
- JackiePhos
- RockPhos
- AlPhos
Uniqueness
T-Bubrettphos PD stands out due to its third-generation design, which offers lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Its unique structure allows for accurate control of the ligand-to-palladium ratio, making it more efficient and versatile compared to its predecessors .
Propriétés
Formule moléculaire |
C43H67BrO4PPdSi+ |
|---|---|
Poids moléculaire |
893.4 g/mol |
Nom IUPAC |
bromopalladium(1+);ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;2-trimethylsilylethyl benzoate |
InChI |
InChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2 |
Clé InChI |
XMCHCXYHRSEQIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
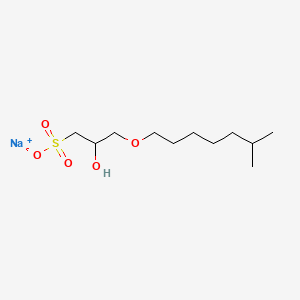
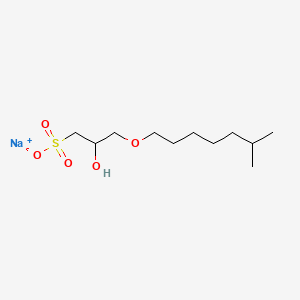
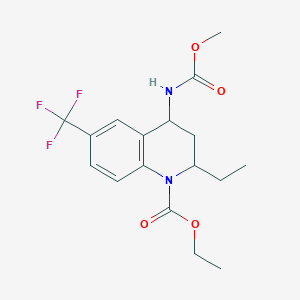
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)


![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
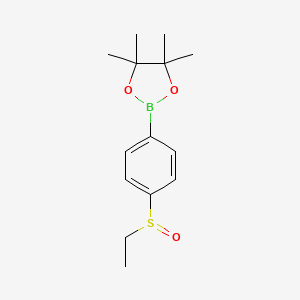
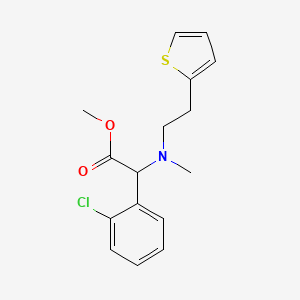
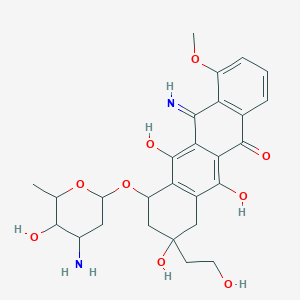
![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)
